molecular formula C17H11ClF3N3O2S B284346 N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No. B284346
M. Wt: 413.8 g/mol
InChI Key: IFJCZMQJJFZHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and physiology. In

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is not fully understood. However, it has been found to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, this compound has been found to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in lab experiments is its specificity for DHODH inhibition. This allows researchers to study the effects of pyrimidine nucleotide depletion on cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One direction is the investigation of its potential as an anticancer agent. Another direction is the study of its anti-inflammatory and immunomodulatory effects, with the aim of developing treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis method of N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves the reaction between 4-chloroaniline and 2-furylcarboxaldehyde in the presence of potassium carbonate and acetic anhydride. The resulting intermediate is then reacted with 4,6-dichloro-2-(methylsulfanyl)pyrimidine in the presence of cesium carbonate and DMF. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been used extensively in scientific research for its potential applications in pharmacology, biochemistry, and physiology. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in these fields.

properties

Molecular Formula

C17H11ClF3N3O2S

Molecular Weight

413.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H11ClF3N3O2S/c18-10-3-5-11(6-4-10)22-15(25)9-27-16-23-12(13-2-1-7-26-13)8-14(24-16)17(19,20)21/h1-8H,9H2,(H,22,25)

InChI Key

IFJCZMQJJFZHKR-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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